molecular formula C17H20N2O2S B3856151 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide

2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide

Cat. No. B3856151
M. Wt: 316.4 g/mol
InChI Key: NEQCEWYOFFXNSN-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide is a chemical compound with the molecular formula C19H20N2O2S. It is a potential drug candidate that has attracted the attention of researchers due to its interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain (Kumar et al., 2014). The compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade (Yadav et al., 2015).
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been reported to exhibit anti-inflammatory and analgesic effects in animal models (Kumar et al., 2014). It has also been shown to inhibit the growth of cancer cells and induce apoptosis (Yadav et al., 2015). Additionally, the compound has been reported to exhibit anti-tubercular activity (Sinha et al., 2012).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its potential to exhibit multiple pharmacological activities. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its pharmacological properties.

Future Directions

There are several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and tuberculosis. Another direction is to study its mechanism of action in more detail to optimize its pharmacological properties. Additionally, future research could focus on the synthesis of derivatives of 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide to improve its pharmacological properties and reduce its limitations.
Conclusion:
In conclusion, 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide is a potential drug candidate that exhibits multiple pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been extensively studied for its potential pharmacological activities. It has been reported to exhibit anti-inflammatory, analgesic, anti-cancer, and anti-tubercular activities (Sinha et al., 2012; Kumar et al., 2014; Yadav et al., 2015). The compound has also been investigated for its potential use as a corrosion inhibitor (Abd El-Lateef et al., 2015).

properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12(2)15-7-6-13(3)9-16(15)21-11-17(20)19-18-10-14-5-4-8-22-14/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQCEWYOFFXNSN-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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